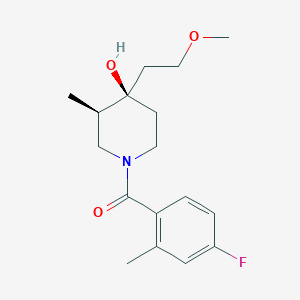

![molecular formula C19H16N2OS4 B5526062 5-[4-(methylthio)benzylidene]-3-{[4-(methylthio)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5526062.png)

5-[4-(methylthio)benzylidene]-3-{[4-(methylthio)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis involves the condensation of 2-aryl/benzyl-4-methylthiazole-5-carbaldehyde, aromatic amines, and thioglycolic acid in a solvent like toluene. This process is typically followed by characterization using techniques like IR, NMR, and mass analysis (Shelke et al., 2012).

Molecular Structure Analysis

The molecular structure of thiazolidinones, including our compound, involves a 1,3-thiazolidin-4-one ring. The structure is characterized by specific bond angles and lengths, typically investigated using X-ray crystallography or NMR spectroscopy. These structures often form hydrogen-bonded dimers and complex sheets in their crystalline forms (Delgado et al., 2005).

Chemical Reactions and Properties

Thiazolidinones undergo various chemical reactions, including nucleophilic addition and cycloaddition, due to their reactive centers. Specifically, they can participate in reactions with azomethine ylides to form spirocyclic compounds, and their functional groups allow for the creation of diverse derivatives, influencing their biological activity (Gebert et al., 2003).

Physical Properties Analysis

The physical properties of thiazolidinones like melting point, solubility, and crystalline structure are determined by their specific substituents. These properties are crucial for their processing and formulation in pharmaceutical applications.

Chemical Properties Analysis

Thiazolidinones exhibit various chemical properties, including tautomerism, which affects their biological activity and binding to biological targets. Their reactivity towards different chemical reagents also defines their utility in synthesizing a wide range of medicinal agents (Pyrih et al., 2023).

Applications De Recherche Scientifique

Synthesis and Applications

Microwave Assisted Synthesis : The compound is utilized in the microwave-assisted synthesis of novel functionalized hydantoin derivatives, showing the potential for efficient and rapid chemical synthesis (Kamila, Ankati, & Biehl, 2011).

Anticancer Activity : Thiazolidinones containing the benzothiazole moiety, like this compound, have been evaluated for anticancer activity. They have shown effectiveness against various cancer cell lines, highlighting their potential in cancer treatment (Havrylyuk et al., 2010).

Chemical Reactions and Derivatives : This compound is a precursor in various chemical reactions, leading to the synthesis of different thiazolidine derivatives with potential biological applications (Kandeel, 2000).

Heterocyclic Synthesis : It's used in the synthesis of novel enaminones and azolopyrimidines, demonstrating its versatility in creating a range of heterocyclic compounds (Behbehani & Ibrahim, 2012).

Antimicrobial and Anti-Inflammatory Agents : A series of thiazolidin-4-one derivatives, including this compound, have shown good antimicrobial and anti-inflammatory activities, indicating their potential in treating infections and inflammation (Shelke et al., 2012).

Supramolecular Structures Study : This compound is used in the study of hydrogen-bonded dimers and chains in supramolecular structures, contributing to the understanding of molecular interactions (Delgado et al., 2005).

Pharmacological Applications : It has been synthesized and studied for various pharmacological applications, including its potential as a treatment for neurological or oncological disorders (Bourahla et al., 2021).

Propriétés

IUPAC Name |

(5Z)-5-[(4-methylsulfanylphenyl)methylidene]-3-[(E)-(4-methylsulfanylphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS4/c1-24-15-7-3-13(4-8-15)11-17-18(22)21(19(23)26-17)20-12-14-5-9-16(25-2)10-6-14/h3-12H,1-2H3/b17-11-,20-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVODKIRNKJVXOJ-XAJBPTSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-[(4-methylsulfanylphenyl)methylidene]-3-[(E)-(4-methylsulfanylphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

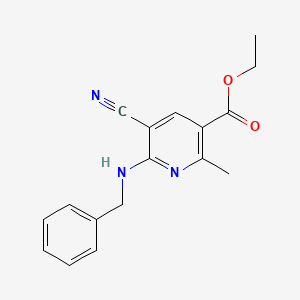

![6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5525987.png)

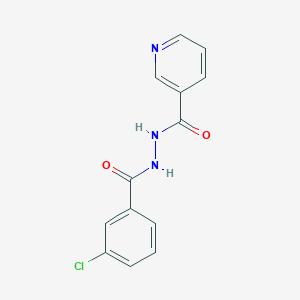

![3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5525993.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5526015.png)

![(4aR*,7aS*)-1-ethyl-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526037.png)

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine](/img/structure/B5526039.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)

![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5526052.png)

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5526055.png)

![3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5526059.png)

![2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5526068.png)

![[(3R*,4S*)-1-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5526072.png)